N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride
Overview
Description
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride typically involves the following steps:
Indole Synthesis: The starting material, 2-methylindole, is synthesized through the Fischer indole synthesis or other suitable methods.
Propyl Chain Addition: The propyl chain is introduced via a nucleophilic substitution reaction, where 2-methylindole reacts with an appropriate propyl halide.
Cyclohexanamine Attachment: The cyclohexanamine moiety is then attached to the propyl chain through a reductive amination reaction.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and various optimization techniques are employed to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide), polar aprotic solvents (e.g., DMF), and elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other indole derivatives, such as 1H-indole-3-ethanamine and N-methyl-1H-indole-3-ethanamine.
Uniqueness: The presence of the cyclohexanamine moiety and the specific substitution pattern on the indole ring contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-14-16(17-10-5-6-12-18(17)20-14)11-7-13-19-15-8-3-2-4-9-15;/h5-6,10,12,15,19-20H,2-4,7-9,11,13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEHOTKYPRKGFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCCNC3CCCCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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